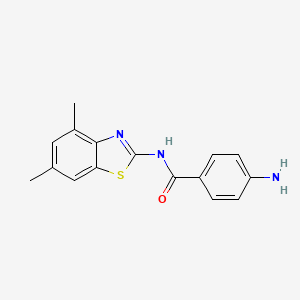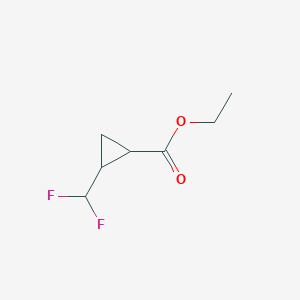
1-(Chloromethoxy)-3,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-3,5-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group and two methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
The synthesis of 1-(Chloromethoxy)-3,5-dimethylbenzene typically involves the chloromethylation of 3,5-dimethylphenol. The reaction is carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Chloromethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amines or thioethers.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethoxy group can be achieved using hydrogenation catalysts, leading to the formation of methoxy derivatives.
Common reagents and conditions used in these reactions include:
Lewis acids: for substitution reactions.
Oxidizing agents: such as potassium permanganate for oxidation.
Hydrogenation catalysts: for reduction reactions.
Major products formed from these reactions include amines, thioethers, carboxylic acids, and methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-3,5-dimethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final products.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-3,5-dimethylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethoxy)-3,5-dimethylbenzene can be compared with similar compounds such as:
1-(Methoxymethoxy)-3,5-dimethylbenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
1-(Chloromethoxy)-2,4-dimethylbenzene: Similar structure but with methyl groups at the 2 and 4 positions instead of 3 and 5.
1-(Chloromethoxy)-3,5-diethylbenzene: Similar structure but with ethyl groups instead of methyl groups.
Eigenschaften
Molekularformel |
C9H11ClO |
|---|---|
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
1-(chloromethoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-8(2)5-9(4-7)11-6-10/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
TUKBPGDOOYBELN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)



